molecular formula C3Cl4F2O B1346365 1,3-Difluorotetrachloroacetone CAS No. 79-51-6

1,3-Difluorotetrachloroacetone

Cat. No. B1346365
CAS RN: 79-51-6
M. Wt: 231.8 g/mol
InChI Key: MXYOKVCIXGJEFW-UHFFFAOYSA-N
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Description

“1,3-Difluorotetrachloroacetone” is a chemical compound with the CAS Number: 79-51-6 . It has a molecular weight of 231.84 and its IUPAC name is 1,1,3,3-tetrachloro-1,3-difluoroacetone . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code of “1,3-Difluorotetrachloroacetone” is 1S/C3Cl4F2O/c4-2(5,8)1(10)3(6,7)9 . The InChI key is MXYOKVCIXGJEFW-UHFFFAOYSA-N .

Scientific Research Applications

NMR Studies and Rotational Isomerism

1,3-Difluorotetrachloroacetone has been studied through NMR (Nuclear Magnetic Resonance) spectroscopy, focusing on the rotational isomerism of fluoroacetones. Such studies are significant in understanding the structural and electronic properties of fluoroacetones, which includes 1,3-difluorotetrachloroacetone. These NMR studies provide valuable information about proton and fluorine chemical shifts and the coupling constants that give insight into the molecule's conformational dynamics (Shapiro, Lin, & Johnston, 1973).

Reactions with Fluoromethyl Radicals

Research into the reactions of fluoromethyl radicals with 1,3-difluorotetrachloroacetone has been conducted, offering insights into the kinetic parameters of these reactions. Such studies are crucial in the field of chemical kinetics and help in understanding the reactivity and stability of compounds under various conditions (Cadman & Owen, 1981).

Gas Chromatography of Amino Acid Derivatives

1,3-Difluorotetrachloroacetone is used in combination with other reagents for the gas chromatographic analysis of amino acids. This application is particularly useful in biochemistry and pharmaceutical research for analyzing protein structures and functions (Hušek, 1982).

Lithium-Ion Batteries

In the context of energy storage, 1,3-difluorotetrachloroacetone has been investigated as an SEI-forming additive for lithium-ion batteries. This research is significant for improving battery performance and longevity, which is critical in the development of efficient and sustainable energy solutions (Krämer et al., 2012).

Thin-Layer Chromatography in Thyroid Hormone Analysis

The compound is also used in thin-layer chromatography for separating thyroid hormones and iodide. This technique is vital in clinical chemistry and endocrinological studies for understanding thyroid function and disorders (Hušek & Felt, 1976).

Ion Chemistry of Fluorinated Acetones

Studies in the ion chemistry of fluorinated acetones, including 1,3-difluorotetrachloroacetone, provide insights into the reactivities of these compounds and the stabilities of their ionized forms. This research is pivotal in the field of physicalchemistry, especially in understanding the molecular interactions and behaviors in the gas phase (Drummond & McMahon, 1982).

Synthesis and Chemical Reactions

There has been significant research in the synthesis and reactions of 1,3-difluorotetrachloroacetone with various compounds. These studies are instrumental in organic synthesis, aiding in the development of new chemical compounds and materials, which have applications in pharmaceuticals, agriculture, and other industries (Kitamura et al., 2011).

Conformational Analysis

The conformational analysis of 1,3-difluorotetrachloroacetone, particularly through NMR spectroscopy, provides a deeper understanding of its molecular structure and behavior. Such analysis is crucial in drug design and the development of various chemical products (Abraham et al., 1996).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

1,1,3,3-tetrachloro-1,3-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F2O/c4-2(5,8)1(10)3(6,7)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYOKVCIXGJEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Cl)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285771
Record name 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluorotetrachloroacetone

CAS RN

79-51-6
Record name 1,1,3,3-Tetrachloro-1,3-difluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluorotetrachloroacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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